2-Chloro-3-fluoro-5-isopropylpyridine

Catalog No.
S13641296
CAS No.
1256833-94-9
M.F
C8H9ClFN
M. Wt
173.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3-fluoro-5-isopropylpyridine

CAS Number

1256833-94-9

Product Name

2-Chloro-3-fluoro-5-isopropylpyridine

IUPAC Name

2-chloro-3-fluoro-5-propan-2-ylpyridine

Molecular Formula

C8H9ClFN

Molecular Weight

173.61 g/mol

InChI

InChI=1S/C8H9ClFN/c1-5(2)6-3-7(10)8(9)11-4-6/h3-5H,1-2H3

InChI Key

CDHXHGKEPNAFTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(N=C1)Cl)F

2-Chloro-3-fluoro-5-isopropylpyridine is an organic compound with the molecular formula C8H10ClF N. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a fluorine atom at the third position, and an isopropyl group at the fifth position of the pyridine ring. This unique substitution pattern contributes to its distinct chemical properties and potential applications in various fields, including medicinal chemistry and agrochemicals .

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides. This reaction typically occurs under basic conditions using reagents like sodium methoxide or potassium thiolate.
  • Oxidation: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The pyridine ring can be reduced to form piperidine derivatives through reactions with reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst .

Research indicates that 2-Chloro-3-fluoro-5-isopropylpyridine exhibits potential biological activities, particularly as a building block for synthesizing biologically active molecules. It has been investigated for its antimicrobial and anticancer properties. The compound's mechanism of action may involve interaction with specific enzymes or receptors, leading to inhibition or modulation of biological pathways .

The synthesis of 2-Chloro-3-fluoro-5-isopropylpyridine can be accomplished through various methods:

  • Chlorination and Fluorination: One common method involves the chlorination of 5-isopropylpyridine followed by fluorination. This can be achieved using thionyl chloride for chlorination and a fluorinating agent such as hydrogen fluoride for fluorination.
  • Direct Synthesis: Another approach involves the direct synthesis from pyridine derivatives through a multi-step process involving selective halogenation and substitution reactions under controlled conditions to ensure high yield and purity.
  • Industrial Methods: In industrial settings, continuous flow processes are often employed to enhance efficiency and control over reaction parameters, utilizing microreactors for improved reaction conditions .

2-Chloro-3-fluoro-5-isopropylpyridine has several notable applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including enzyme inhibitors and receptor ligands.
  • Agrochemicals: The compound is used in the development of agrochemicals, contributing to crop protection products.
  • Specialty Chemicals: It is utilized in producing specialty chemicals and advanced materials due to its unique chemical properties .

Studies on 2-Chloro-3-fluoro-5-isopropylpyridine have focused on its interactions with biological targets. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This property is particularly relevant in drug development, where such interactions can lead to therapeutic effects against diseases like cancer or infections .

Several compounds share structural similarities with 2-Chloro-3-fluoro-5-isopropylpyridine. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesSimilarity Index
2-Chloro-5-isopropylpyridineChlorine at position 2, isopropyl at position 50.98
5-(tert-butyl)-2-chloropyridineChlorine at position 2, tert-butyl at position 50.98
2-Chloro-5-cyclopropylpyridineChlorine at position 2, cyclopropyl at position 50.93
2-Chloro-5-ethylpyridineChlorine at position 2, ethyl at position 50.95
2-(6-Chloropyridin-3-yl)propanenitrileChlorine at position 6 on a pyridine ring0.89

The unique combination of chlorine and fluorine substitutions along with the isopropyl group distinguishes 2-Chloro-3-fluoro-5-isopropylpyridine from these similar compounds, potentially influencing its reactivity and biological activity .

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

173.0407551 g/mol

Monoisotopic Mass

173.0407551 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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